Cas no 2377032-27-2 (1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1))

5-Bromo-4-methyl-1H-imidazole-2-carboxylic acid methyl ester hydrochloride (1:1) is a halogenated imidazole derivative with potential applications in pharmaceutical and agrochemical research. The bromo and methyl substituents enhance its reactivity, making it a versatile intermediate for further functionalization. The hydrochloride salt improves stability and solubility, facilitating handling and storage. This compound is particularly useful in heterocyclic synthesis, where its imidazole core serves as a scaffold for developing biologically active molecules. Its structural features may also be leveraged in coordination chemistry or as a ligand precursor. The ester group allows for straightforward derivatization, offering flexibility in downstream modifications.
1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) structure
2377032-27-2 structure
Product Name:1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1)
CAS No:2377032-27-2
MF:C6H8BrClN2O2
MW:255.496919631958
CID:6092906
PubChem ID:145711809
Update Time:2025-10-22

1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride
    • Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride
    • CVD03227
    • EN300-7456339
    • 2377032-27-2
    • Methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
    • 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1)
    • Inchi: 1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H
    • InChI Key: SIWUAZVPAXQBRP-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)NC(Br)=C(C)N=1.[H]Cl

Computed Properties

  • Exact Mass: 253.94577g/mol
  • Monoisotopic Mass: 253.94577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55Ų

1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7456339-0.05g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
0.05g
$205.0 2025-03-11
Enamine
EN300-7456339-0.1g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
0.1g
$306.0 2025-03-11
Enamine
EN300-7456339-0.25g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
0.25g
$438.0 2025-03-11
Enamine
EN300-7456339-0.5g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
0.5g
$691.0 2025-03-11
Enamine
EN300-7456339-1.0g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
1.0g
$884.0 2025-03-11
Enamine
EN300-7456339-2.5g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
2.5g
$1735.0 2025-03-11
Enamine
EN300-7456339-5.0g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
5.0g
$2566.0 2025-03-11
Enamine
EN300-7456339-10.0g
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
2377032-27-2 95.0%
10.0g
$3807.0 2025-03-11
Aaron
AR028T8T-50mg
methyl5-bromo-4-methyl-1H-imidazole-2-carboxylatehydrochloride
2377032-27-2 95%
50mg
$307.00 2025-02-17
Aaron
AR028T8T-100mg
methyl5-bromo-4-methyl-1H-imidazole-2-carboxylatehydrochloride
2377032-27-2 95%
100mg
$446.00 2025-02-17

Additional information on 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1)

Research Brief on 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) (CAS: 2377032-27-2)

1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) (CAS: 2377032-27-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its imidazole core and bromo-methyl substituents, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.

The compound's structural features, including the presence of a bromine atom and a methyl ester group, make it a versatile building block for the construction of more complex molecules. Researchers have utilized this compound in the synthesis of novel imidazole derivatives, which have shown promising biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain kinases involved in cancer progression.

In addition to its role in kinase inhibition, 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) has been investigated for its antimicrobial properties. A recent preprint on bioRxiv highlighted its efficacy against drug-resistant bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action.

From a synthetic chemistry perspective, the compound's hydrochloride salt form (1:1) enhances its stability and solubility, facilitating its use in various experimental setups. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity, as reported in a 2024 patent application by a leading pharmaceutical company. This development is expected to accelerate further research and commercialization efforts.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and industry partners are crucial in translating these discoveries into clinically viable therapeutics.

In conclusion, 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) (CAS: 2377032-27-2) represents a valuable tool in medicinal chemistry, with diverse applications in drug discovery and development. Its unique structural attributes and demonstrated biological activities make it a compound of interest for future research. Continued exploration of its potential, coupled with advancements in synthetic and analytical techniques, will likely yield further breakthroughs in the coming years.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.